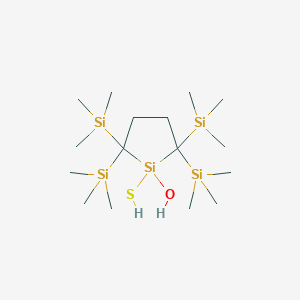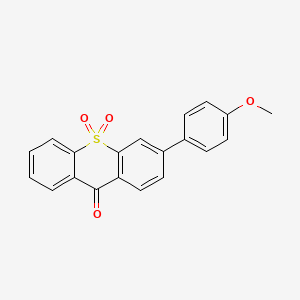![molecular formula C12H17NO2 B14187030 2-Methyl-3-[(2-phenylethyl)amino]propanoic acid CAS No. 857176-00-2](/img/structure/B14187030.png)
2-Methyl-3-[(2-phenylethyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-[(2-phenylethyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methyl group at the second carbon, an amino group attached to a phenylethyl group at the third carbon, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-[(2-phenylethyl)amino]propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylpropanoic acid with 2-phenylethylamine under acidic conditions to form the desired product. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as crystallization or chromatography to obtain a high-purity product.
化学反応の分析
Types of Reactions: 2-Methyl-3-[(2-phenylethyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
2-Methyl-3-[(2-phenylethyl)amino]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-Methyl-3-[(2-phenylethyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
2-Methylpropanoic acid:
Phenylethylamine: This compound contains the phenylethyl group but lacks the carboxylic acid and methyl groups.
Uniqueness: 2-Methyl-3-[(2-phenylethyl)amino]propanoic acid is unique due to the presence of both the phenylethylamino and carboxylic acid groups, which confer distinct chemical properties and potential biological activities.
特性
CAS番号 |
857176-00-2 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
2-methyl-3-(2-phenylethylamino)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-10(12(14)15)9-13-8-7-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3,(H,14,15) |
InChIキー |
JIVTYIXKNAIIOT-UHFFFAOYSA-N |
正規SMILES |
CC(CNCCC1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene](/img/structure/B14186948.png)

![N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine](/img/structure/B14186954.png)
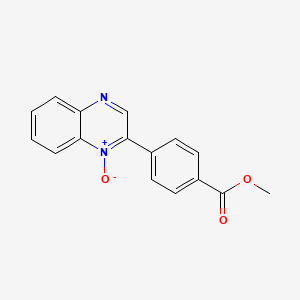

![3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14186972.png)
![1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}](/img/structure/B14186979.png)
![Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane](/img/structure/B14186986.png)
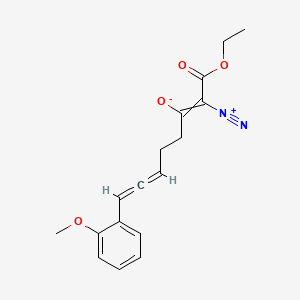

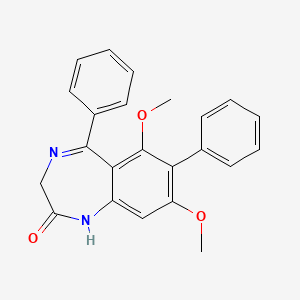
![N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine](/img/structure/B14187016.png)
